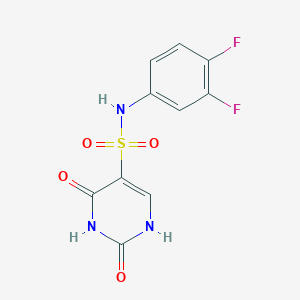

N-(3,4-二氟苯基)-2-羟基-6-氧代-1,6-二氢-5-嘧啶磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine and its derivatives, including N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, often involves reactions that allow for the introduction of various functional groups, enhancing the molecule's complexity and potential reactivity. A typical approach involves the reaction of aminoazoles, aldehydes, and N,N-dialkyl-2-ketomethanesulfonamides in a process akin to the Biginelli reaction, which yields 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines as side-products (Shvets et al., 2020).

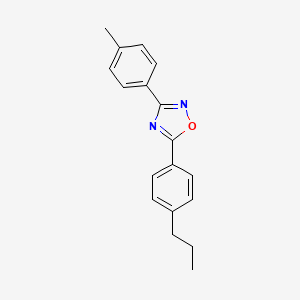

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, is characterized by their stable pyrimidine core, which provides a versatile scaffold for further chemical modifications. The incorporation of difluorophenyl groups contributes to the electron distribution across the molecule, affecting its reactivity and interactions with biological targets. Advanced techniques such as X-ray crystallography are employed to determine precise molecular structures and understand the spatial arrangement of atoms within the molecule (Davis & Fettinger, 2018).

Chemical Reactions and Properties

Pyrimidine derivatives engage in a variety of chemical reactions, highlighting their reactivity and potential for further functionalization. The presence of sulfonamide and hydroxy groups in N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide facilitates interactions with acids and bases, leading to products with altered chemical properties and potential biological activities. For instance, reactions in aqueous media can lead to changes in immunotropic activity, as observed in studies involving similar pyrimidine sulfonamides (Ryzhova et al., 2010).

科学研究应用

农业环境中的代谢

- 对与 N-(3,4-二氟苯基)-2-羟基-6-氧代-1,6-二氢-5-嘧啶磺酰胺密切相关的化合物氟磺胺进行了研究,了解其在小麦、玉米和大麦等作物中的代谢情况。该代谢涉及羟基化和葡萄糖结合途径,其中特定的细胞色素 P450 依赖性单加氧酶在其羟基化中起着至关重要的作用。这项研究对于了解此类化合物在农业环境中的环境归宿和安全性至关重要 Frear、Swanson 和 Tanaka,1993 年。

晶体结构分析

- 一种与 N-(3,4-二氟苯基)-2-羟基-6-氧代-1,6-二氢-5-嘧啶磺酰胺在结构上相似的化合物的晶体结构揭示了其分子构型,证明了 N—H⋯N 键在晶体结构内形成无限链的重要性。此信息对于了解该化合物的物理性质和分子水平的相互作用至关重要 胡、陈、刘和杨,2005 年。

抗叶酸抑制剂设计

- 对在癌症化疗中至关重要的抗叶酸抑制剂的研究,导致了嘧啶衍生物的经典和非经典类似物的合成。这些化合物旨在抑制二氢叶酸还原酶,展示了嘧啶衍生物通过靶向特定酶治疗疾病的治疗潜力 Gangjee、Zeng、Talreja、McGuire、Kisliuk 和 Queener,2007 年。

高效液相色谱分析

- 开发了一种使用高效液相色谱 (HPLC) 的分析方法来测量土壤中相关化合物氟磺胺的残留物。该方法强调了准确灵敏的检测技术对于监测环境污染物和确保农业安全的重要性 Baskaran、Lauren 和 Holland,1996 年。

抗肿瘤活性和细胞转运

- 一项关于 6-取代噻吩并[2,3-d]嘧啶抗叶酸抑制剂的研究突出了它们对高亲和力叶酸受体的选择性,而不是其他转运机制。这些化合物抑制嘌呤生物合成并表现出显着的抗肿瘤活性,为靶向癌症治疗的发展提供了见解 邓、周、Desmoulin、吴、Cherian、侯、Matherly 和 Gangjee,2009 年。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(3,4-difluorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O4S/c11-6-2-1-5(3-7(6)12)15-20(18,19)8-4-13-10(17)14-9(8)16/h1-4,15H,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRDAUSJGWLTTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=CNC(=O)NC2=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5510058.png)

![4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5510087.png)

![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5510093.png)

![1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)

![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5510112.png)

![N-(tert-butyl)-2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5510124.png)

![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)

![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)